Cas no 2172146-21-1 (4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid)

4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid
- 4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid
- EN300-1482867
- 2172146-21-1
-
- インチ: 1S/C26H28N2O7/c1-28(22-14-34-12-21(22)23(29)30)24(31)26(10-11-33-15-26)27-25(32)35-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-22H,10-15H2,1H3,(H,27,32)(H,29,30)
- InChIKey: WVBPHDMPFHDSEK-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)(C(N(C)C1COCC1C(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 480.18965124g/mol
- どういたいしつりょう: 480.18965124g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 800
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482867-0.25g |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1482867-0.5g |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1482867-50mg |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1482867-100mg |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482867-0.1g |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1482867-5.0g |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1482867-0.05g |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1482867-250mg |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1482867-500mg |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1482867-10.0g |
4-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]oxolane-3-carboxylic acid |
2172146-21-1 | 10g |
$14487.0 | 2023-06-06 |
4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acidに関する追加情報
4-N-Methyl-3-{(9H-Fluoren-9-Yl)methoxycarbonyl}Amino)Oxolane-3-Amidooxolane-3-Carboxylic Acid: A Comprehensive Overview
4-N-Methyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid is a highly specialized compound with the CAS number 2172146-21-1. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule's structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis, along with a methylated oxolane ring system, making it a versatile building block for advanced chemical constructs.
The Fmoc group in this compound plays a pivotal role in controlling the reactivity and stability of the molecule during synthesis. Recent studies have highlighted its utility in the development of bioconjugates and drug delivery systems, where precise control over functional groups is essential. Researchers have demonstrated that the Fmoc moiety can be selectively removed under mild conditions, enabling the construction of complex molecules with high precision. This property has been leveraged in the synthesis of novel peptide-based therapeutics and imaging agents.
In addition to its role as a protective group, the oxolane ring system in this compound contributes to its stability and solubility properties. The amidooxolane structure is particularly noteworthy, as it provides a rigid framework that can enhance the bioavailability of drugs when incorporated into pharmaceutical formulations. Recent advancements in medicinal chemistry have explored the use of such structures in designing prodrugs, where the oxolane ring serves as a carrier for active pharmaceutical ingredients (APIs). These developments underscore the potential of this compound as a key intermediate in drug discovery pipelines.
The synthesis of 4-N-methyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid involves a multi-step process that combines principles from both organic and peptide chemistry. The incorporation of the Fmoc group typically requires careful optimization to ensure high yields and purity. Recent breakthroughs in catalytic asymmetric synthesis have opened new avenues for constructing chiral derivatives of this compound, which are highly sought after in enantioselective reactions and asymmetric catalysis.
From an applications perspective, this compound has shown promise in several cutting-edge research areas. For instance, its use as a precursor in the synthesis of bioactive peptides has been reported in numerous studies. The ability to selectively deprotect the Fmoc group allows for the sequential assembly of complex peptide sequences with unprecedented efficiency. Furthermore, its role as an intermediate in polymer chemistry has been explored, with researchers investigating its potential as a monomer for producing functional polymers with tailored properties.
Recent studies have also delved into the environmental impact and sustainability aspects of compounds like 4-N-methyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid. Efforts are underway to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. These initiatives align with global trends toward sustainable chemistry and highlight the importance of responsible chemical design in modern research.
In conclusion, 4-N-methyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid stands at the forefront of chemical innovation, offering unparalleled opportunities for advancing drug discovery, materials science, and sustainable chemistry practices. As research continues to uncover new applications for this versatile compound, its significance within the scientific community is expected to grow further.
2172146-21-1 (4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid) 関連製品
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